2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The compound’s structure includes a heptafluorobutanamide backbone with a pyrazole ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide typically involves the reaction of heptafluorobutyric acid derivatives with pyrazole-containing intermediates. Common synthetic routes include:
Amidation Reaction: Heptafluorobutyric acid chloride reacts with 1-methyl-1H-pyrazole-5-methanamine under basic conditions to form the desired amide.
Fluorination: Introduction of fluorine atoms is achieved through fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Less fluorinated amides or alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fluorinated materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar fluorinated backbone but lacks the pyrazole ring.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the amide linkage.
1H,1H,2H-Perfluorocyclopentane: A cyclic fluorinated compound with different structural features.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide is unique due to its combination of a highly fluorinated backbone and a pyrazole ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8F7N3O |
---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[(2-methylpyrazol-3-yl)methyl]butanamide |
InChI |
InChI=1S/C9H8F7N3O/c1-19-5(2-3-18-19)4-17-6(20)7(10,11)8(12,13)9(14,15)16/h2-3H,4H2,1H3,(H,17,20) |
InChI Key |
BOVSPNXMLYKCJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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